![molecular formula C25H23ClN4O3 B2579751 2-(3-(4-氯苄基)-2,4-二氧代-3,4-二氢吡啶并[3,2-d]嘧啶-1(2H)-基)-N-间甲苯酰胺 CAS No. 923243-71-4](/img/no-structure.png)

2-(3-(4-氯苄基)-2,4-二氧代-3,4-二氢吡啶并[3,2-d]嘧啶-1(2H)-基)-N-间甲苯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

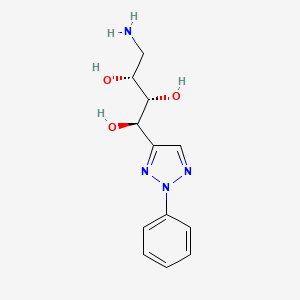

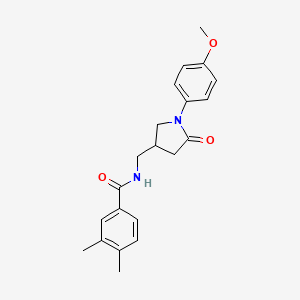

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide is a useful research compound. Its molecular formula is C25H23ClN4O3 and its molecular weight is 462.93. The purity is usually 95%.

BenchChem offers high-quality 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Antitubercular Agents

The pyrido[3,2-d]pyrimidin-1(2H)-yl moiety has been explored for its potential as an antitubercular agent. Compounds with this structure have shown in vitro activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). These compounds are particularly valuable in the search for new treatments due to the emergence of multi-drug-resistant strains of Mtb .

Anticancer Activity

Derivatives of pyrido[3,2-d]pyrimidin-1(2H)-yl have been investigated for their potential to inhibit CDK2/cyclin A2, a critical enzyme in the regulation of the cell cycle. Inhibition of CDK2 is a promising strategy for cancer therapy, targeting tumor cells selectively. Some derivatives have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer) .

Antimicrobial Properties

The structural framework of pyrido[3,2-d]pyrimidin-1(2H)-yl compounds has also been associated with antimicrobial properties. These molecules have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The combination of anticancer and antibacterial activities in the same molecule is advantageous during cancer therapy, where the risk of bacterial infections is elevated .

Kinase Inhibition

Pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to the compound , have been utilized as kinase inhibitors. Kinases are enzymes that play a pivotal role in signaling pathways within cells, and their inhibition can lead to therapeutic effects in diseases like cancer and inflammatory disorders .

Drug-Likeness and ADMET Properties

The drug-likeness of these compounds, including their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, is an important aspect of drug development. Compounds with the pyrido[3,2-d]pyrimidin-1(2H)-yl structure have been evaluated for these properties to predict their suitability as drug candidates .

Photosynthesis-Inhibiting Activity

Some derivatives have been studied for their ability to inhibit photosynthesis in plants. This application is relevant in the development of herbicides. The inhibition of photosynthesis can lead to the death of unwanted plants without affecting non-target organisms .

作用机制

Target of Action

They can act as inhibitors or activators of these proteins, affecting various biological processes .

Mode of Action

Many pyrimidine derivatives interact with their targets by fitting into the active site of the enzyme or receptor, thereby modulating its activity .

Biochemical Pathways

Without specific information on “2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide”, it’s difficult to say which biochemical pathways it might affect. Pyrimidine derivatives are often involved in pathways related to cell division and dna synthesis .

Pharmacokinetics

Many pyrimidine derivatives are well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Pyrimidine derivatives often have effects at the cellular level, such as inhibiting cell division or modulating signal transduction pathways .

Action Environment

Factors such as ph, temperature, and the presence of other substances can affect the activity and stability of many drugs .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with barbituric acid to form 4-chlorobenzylbarbituric acid, which is then reacted with mesityl chloride to form 4-chlorobenzyl-N-mesitylbarbituric acid. This intermediate is then cyclized with ammonium acetate to form the pyrido[3,2-d]pyrimidine ring system. The resulting compound is then reacted with acetic anhydride to form the final product, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide.", "Starting Materials": [ "4-chlorobenzaldehyde", "barbituric acid", "mesityl chloride", "ammonium acetate", "acetic anhydride" ], "Reaction": [ "Condensation of 4-chlorobenzaldehyde with barbituric acid in the presence of a base to form 4-chlorobenzylbarbituric acid", "Reaction of 4-chlorobenzylbarbituric acid with mesityl chloride in the presence of a base to form 4-chlorobenzyl-N-mesitylbarbituric acid", "Cyclization of 4-chlorobenzyl-N-mesitylbarbituric acid with ammonium acetate in the presence of a catalyst to form the pyrido[3,2-d]pyrimidine ring system", "Reaction of the resulting compound with acetic anhydride in the presence of a base to form the final product, 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide" ] } | |

CAS 编号 |

923243-71-4 |

产品名称 |

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide |

分子式 |

C25H23ClN4O3 |

分子量 |

462.93 |

IUPAC 名称 |

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |

InChI |

InChI=1S/C25H23ClN4O3/c1-15-11-16(2)22(17(3)12-15)28-21(31)14-29-20-5-4-10-27-23(20)24(32)30(25(29)33)13-18-6-8-19(26)9-7-18/h4-12H,13-14H2,1-3H3,(H,28,31) |

InChI 键 |

PMSUXHGUBRNWHK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3)C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2579669.png)

![2,4-Dimethylpyrrolo[1,2-a]pyrimidine-8-carboxylic acid](/img/structure/B2579670.png)

![6-(4-Methoxyphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2579671.png)

![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2579682.png)

![N-[(1S)-1-Cyanoethyl]-4-ethylcyclohexane-1-carboxamide](/img/structure/B2579686.png)

![3-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2579687.png)

![N-(benzo[d]thiazol-6-yl)-3,4,5-triethoxybenzamide](/img/structure/B2579688.png)

![2-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2579689.png)